molecular formula C36H36N24O24 B1264135 Perhydroxycucurbit[6]uril

Perhydroxycucurbit[6]uril

Cat. No.: B1264135
M. Wt: 1188.8 g/mol
InChI Key: KPGXAHGJVOABRF-UHFFFAOYSA-N
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Description

Overview of Cucurbit[n]uril (CB[n]) Macrocycles in Supramolecular Chemistry

Cucurbit[n]urils, often abbreviated as CB[n], are a class of macrocyclic molecules that have garnered significant attention in the field of supramolecular chemistry. rsc.org These compounds are composed of 'n' glycoluril (B30988) units linked by methylene (B1212753) bridges, forming a pumpkin-shaped structure. wikipedia.org First synthesized in 1905, their structure was not fully elucidated until 1981. wikipedia.org The family of CB[n] homologues expanded significantly in 2000 with the isolation of CB rsc.org, CB nih.gov, and CB rsc.org. wikipedia.org To date, cucurbiturils with 5, 6, 7, 8, 10, and 14 glycoluril units have been isolated. wikipedia.org

These molecules are of particular interest due to their ability to act as hosts, encapsulating a variety of guest molecules within their hydrophobic cavity. researchgate.net The portals of the cucurbituril (B1219460) are lined with carbonyl groups, which can interact with cations, contributing to their high affinity for positively charged species. wikipedia.org This unique host-guest chemistry has led to their exploration in a wide range of applications, including drug delivery, catalysis, and the development of new materials. wikipedia.orgnih.gov

The various homologues of cucurbit[n]uril share a common structural motif but differ in the number of glycoluril units, which in turn dictates the size of their internal cavity. acs.org This variation in cavity size allows for the selective binding of different guest molecules. For instance, the internal cavity diameter increases from approximately 4.4 Å for CB rsc.org to 8.8 Å for CB rsc.org. acs.org All CB[n] homologues, from n=5 to 10, have a consistent height of about 9.1 Å. wikipedia.orgrsc.org

The structural rigidity of the CB[n] macrocycles is a key feature, providing a well-defined and pre-organized binding pocket. acs.org The exterior of the macrocycle is relatively nonpolar, while the portals are lined with polar carbonyl groups. This arrangement facilitates the encapsulation of hydrophobic guest molecules, often driven by the release of high-energy water molecules from the cavity, and allows for strong ion-dipole interactions with cationic guests at the portals. wikipedia.orgrsc.org

The chemical versatility of CB[n] homologues is evident in their ability to form stable inclusion complexes with a wide array of guests, including small organic molecules, dyes, amino acids, and even larger biomolecules. researchgate.net This has led to their use in diverse areas of chemical research, from sensing and separation to the construction of complex supramolecular assemblies like rotaxanes and molecular necklaces. acs.org

Table 1: Structural Parameters of Common Cucurbit[n]uril Homologues

HomologueNumber of Glycoluril Units (n)Cavity Diameter (Å)Portal Diameter (Å)Cavity Volume (ų)
CB rsc.org5~4.4~2.482
CB acs.org6~5.8~3.9164
CB nih.gov7~7.3~5.4279
CB rsc.org8~8.8~6.9479

Data sourced from multiple scientific publications. wikipedia.orgacs.org

A significant hurdle in the advancement of cucurbituril chemistry has been the difficulty associated with the direct functionalization of the native CB[n] macrocycles. rsc.org The parent cucurbiturils exhibit poor solubility in most common solvents, which severely limits their processability and the scope of chemical modifications that can be performed. rsc.orgresearchgate.net

The inherent chemical inertness of the methylene and methine protons on the cucurbituril skeleton presents another major challenge. These bonds are not readily susceptible to chemical reactions, making the introduction of functional groups a non-trivial task. Early attempts to modify CB[n] often resulted in low yields or mixtures of products that were difficult to separate and characterize. researchgate.net These limitations initially hindered the development of tailored CB[n] derivatives with specific properties for targeted applications. rsc.org

Significance of Functionalized Cucurbiturils in Advanced Materials and Systems

The development of methods to functionalize cucurbiturils has been a pivotal moment for the field, unlocking their full potential for a myriad of applications. nih.gov Functionalization allows for the fine-tuning of the physicochemical properties of CB[n], such as solubility, and enables their covalent integration into larger systems. rsc.org

Functionalized cucurbiturils have been instrumental in the creation of advanced materials with novel properties. For instance, by introducing specific functional groups, CB[n] derivatives can be designed to respond to external stimuli such as light or changes in pH, leading to the development of "smart" materials for controlled drug release or sensing. acs.org They have been incorporated into polymers to create hydrogels and have been attached to surfaces to fabricate stationary phases for chromatography. rsc.orgresearchgate.net

In the realm of nanotechnology, functionalized CB[n]s have been used to create nanocapsules for targeted drug delivery. acs.org For example, nanocapsules based on functionalized CB acs.org have been developed for photodynamic therapy against cancer cells. nih.gov The ability to attach targeting moieties, such as folic acid, to the surface of these nanostructures enhances their specificity for cancer cells. nih.gov

Genesis and Evolution of Perhydroxycucurbitacs.orguril within the Cucurbituril Family

The synthesis of perhydroxycucurbit[n]urils represents a significant breakthrough in overcoming the challenges of functionalizing native CB[n]s. In 2003, a direct oxidation method was developed to introduce hydroxyl groups onto the methine positions of the cucurbituril skeleton. rsc.org This process, typically using a strong oxidizing agent like potassium persulfate under heated conditions, yields perhydroxycucurbit[n]urils, such as perhydroxycucurbit acs.orguril ((OH)12CB acs.org). rsc.orgcore.ac.uk

The introduction of these hydroxyl groups dramatically alters the properties of the cucurbituril. Perhydroxycucurbit acs.orguril, for instance, is soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). epdf.pub More importantly, the hydroxyl groups serve as versatile chemical handles for further derivatization. epdf.pub They can be converted into a variety of other functional groups, such as ethers and esters, opening up a vast landscape of potential modifications. epdf.pub

The development of perhydroxycucurbit acs.orguril has been a key enabler for the construction of more complex cucurbituril-based systems. It has been used to create covalent organic frameworks and has been grafted onto surfaces like graphene oxide and silica (B1680970) for applications in separation and adsorption. researchgate.netdoi.orgresearchgate.net This evolution from the inert parent macrocycle to a readily functionalizable derivative has cemented the place of perhydroxycucurbit acs.orguril as a cornerstone in the ongoing development of cucurbituril chemistry.

Properties

Molecular Formula

C36H36N24O24

Molecular Weight

1188.8 g/mol

InChI

InChI=1S/C36H36N24O24/c61-13-37-1-38-14(62)40-3-46-18(66)50-8-54-22(70)58-11-57-21(69)53-7-49-17(65)45-2-39(13)27(75)25(37,73)41-4-42-16(64)44(28(40,76)26(38,42)74)6-48-20(68)52(32(50,80)30(46,48)78)10-56-24(72)60(36(58,84)34(54,56)82)12-59-23(71)55(33(53,81)35(57,59)83)9-51-19(67)47(5-43(27)15(41)63)29(45,77)31(49,51)79/h73-84H,1-12H2

InChI Key

KPGXAHGJVOABRF-UHFFFAOYSA-N

Canonical SMILES

C1N2C(=O)N3CN4C(=O)N5CN6C(=O)N7CN8C(=O)N9CN%10C(=O)N%11CN%12C(=O)N1C1(C%12(N%12CN%13C%11(C%10(N(C%13=O)CN%10C9(C8(N(C%10=O)CN8C7(C6(N(C8=O)CN6C5(C4(N(C6=O)CN4C3(C2(N(C4=O)CN1C%12=O)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies of Perhydroxycucurbit 1 Uril

Direct Oxidation Routes to Perhydroxycucurbitroyalsocietypublishing.orguril

Direct oxidation of the cucurbit royalsocietypublishing.orguril (CB royalsocietypublishing.org) macrocycle has emerged as a key strategy for introducing hydroxyl groups onto its methylene (B1212753) bridges. This approach provides a foundational platform for further functionalization.

Early Discoveries of Perhydroxylation via Chemical Oxidation (e.g., K₂S₂O₈)

A breakthrough in the functionalization of CB[n] was the discovery of direct oxidation. Early work demonstrated that CB royalsocietypublishing.org could be transformed into perhydroxycucurbit royalsocietypublishing.orguril by reacting it with an oxidizing agent like potassium persulfate (K₂S₂O₈) in water. royalsocietypublishing.orgacs.org This reaction, typically carried out at elevated temperatures, leads to the substitution of hydrogen atoms on the methylene bridges with hydroxyl groups. acs.org The use of various persulfates, including potassium, sodium, and ammonium (B1175870) persulfate, has been explored, with perhydroxycucurbituril being the primary product. sioc-journal.cn

Initial reports indicated that the reaction of CB royalsocietypublishing.org with K₂S₂O₈ in water at 85°C for six hours yielded perhydroxycucurbit royalsocietypublishing.orguril in a 45% yield as a potassium ion complex. unibo.it This seminal discovery paved the way for accessing a versatile derivative that is soluble in dimethyl sulfoxide (B87167) (DMSO) and moderately soluble in dimethylformamide (DMF), facilitating its use in subsequent chemical transformations. unibo.it

Optimization of Reaction Conditions and Control over Oxidation Depth

Subsequent research has focused on optimizing the reaction conditions to improve the yield and control the extent of hydroxylation. It was found that the pH of the reaction medium significantly influences the efficiency of the hydroxyl oxidation reaction with K₂S₂O₈. core.ac.uk The addition of appropriate amounts of potassium hydroxide (B78521) (KOH) to the K₂S₂O₈-H₂O system was shown to optimize the synthesis of perhydroxycucurbit royalsocietypublishing.orguril. core.ac.uk

While the goal is often complete perhydroxylation, controlling the depth of oxidation to achieve partially hydroxylated derivatives remains a challenge. royalsocietypublishing.org The synthesis of monofunctionalized CB[n] has been achieved under controlled conditions, sometimes with the aid of guest molecules. royalsocietypublishing.orgresearchgate.net Although strong alkali hydrolysis can decompose the entire CB royalsocietypublishing.org structure, research into controlled hydrolysis is ongoing as a potential route for direct modification. royalsocietypublishing.org

Table 1: Optimized Synthesis of Perhydroxycucurbit royalsocietypublishing.orguril

Parameter Condition Rationale
Oxidizing Agent Potassium Persulfate (K₂S₂O₈) Effective for direct hydroxylation of CB royalsocietypublishing.org. core.ac.uk
Solvent Water Common solvent for the reaction. core.ac.uk
Temperature 65°C A compromise to balance reaction rate and minimize byproduct formation. core.ac.uk
Atmosphere Inert (Nitrogen) To prevent unwanted side reactions. core.ac.uk
Additive Potassium Hydroxide (KOH) Optimizes reaction conditions by controlling pH. core.ac.uk

Post-Synthetic Functionalization of Perhydroxycucurbitroyalsocietypublishing.orguril

The hydroxyl groups of perhydroxycucurbit royalsocietypublishing.orguril serve as versatile handles for a variety of post-synthetic modifications, allowing for the introduction of diverse chemical functionalities.

Alkylation Reactions for Modifying Perhydroxycucurbitroyalsocietypublishing.orguril

Alkylation is a prominent method for derivatizing perhydroxycucurbit royalsocietypublishing.orguril. This approach has been utilized to create novel materials with tailored properties. For instance, direct alkylation of perhydroxycucurbit royalsocietypublishing.orguril with a ditopic linker has been employed to synthesize cucurbit royalsocietypublishing.orguril-based polymer nanocapsules. nih.govfigshare.comfrontiersin.orgresearchgate.net This method offers a more facile route compared to multi-step procedures that involve the low-yield conversion of perhydroxycucurbit royalsocietypublishing.orguril to its perallyloxy derivative. acs.orgacs.org

The synthesis of perpropargyloxycucurbit royalsocietypublishing.orguril has been achieved through the O-propargylation of perhydroxycucurbit royalsocietypublishing.orguril using sodium hydride and propargyl bromide. sci-hub.se This propargylated derivative can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct covalent organic frameworks. sci-hub.se

Other Derivatization Pathways and Introduction of Diverse Chemical Moieties (e.g., Allylation)

Beyond alkylation, other derivatization strategies have been explored to introduce a range of chemical groups onto the perhydroxycucurbit royalsocietypublishing.orguril scaffold. The hydroxyl groups can be converted to other functionalities, such as allyl groups. acs.org For example, perallyloxycucurbit royalsocietypublishing.orguril can be synthesized from the reaction of perhydroxycucurbit royalsocietypublishing.orguril with allyl bromide in the presence of sodium hydride. unibo.it This allylated derivative serves as a versatile intermediate for further modifications.

The discovery of direct oxidation methods to produce perhydroxylated cucurbit[n]urils has significantly advanced the field, providing a platform for the synthesis of a wide array of functionalized derivatives with potential applications in various areas. researchgate.net

Controlled Hydrolysis of Cucurbitroyalsocietypublishing.orguril as a Precursor to Functionalization

While direct oxidation is a primary route to hydroxylated cucurbiturils, controlled hydrolysis of the parent CB royalsocietypublishing.org molecule is being investigated as an alternative strategy for functionalization. Although CB royalsocietypublishing.org is known for its remarkable stability, studies have shown that it can be hydrolyzed under harsh conditions, such as in 30% sodium hydroxide at 160°C. royalsocietypublishing.orgnih.gov This process, however, leads to the decomposition of the macrocyclic structure into smaller fragments like ammonia, carbon dioxide, sodium formate, glycine, and hydantoic acid. royalsocietypublishing.orgnih.gov

The challenge lies in achieving a controlled hydrolysis that would cleave only a limited number of bonds, thereby opening up the macrocycle in a predictable manner to create reactive sites for further functionalization. royalsocietypublishing.orgnih.govresearchgate.net While complete hydrolysis destroys the CB royalsocietypublishing.org framework, ongoing research aims to develop methods for controlled hydrolysis that could provide a novel pathway for the direct modification of cucurbit royalsocietypublishing.orguril. royalsocietypublishing.orgresearchgate.netnih.gov

Supramolecular Recognition and Host Guest Chemistry of Perhydroxycucurbit 1 Uril

Fundamental Principles of Host-Guest Complexation with Perhydroxycucurbitresearchgate.neturil

The ability of perhydroxycucurbit researchgate.neturil to form stable complexes with a variety of guest molecules is rooted in a combination of structural attributes and noncovalent interactions. The host-guest binding is a sophisticated interplay between the host's distinct regions and the guest's physicochemical properties.

The primary driving forces for guest encapsulation by perhydroxycucurbit researchgate.neturil are its well-defined hydrophobic cavity and the highly polar carbonyl portals. researchgate.net The cavity, with an inner diameter of approximately 7 Å, provides a secluded, nonpolar microenvironment shielded from the bulk aqueous solution. colorado.edu This hydrophobic nature is crucial for the inclusion of nonpolar molecules or the hydrophobic moieties of amphiphilic guests. The encapsulation process is often entropically favorable, driven by the release of "high-energy" water molecules from the cavity back into the bulk solvent. mdpi.com

Complementing the hydrophobic cavity are the two identical portals, each lined with six carbonyl groups. These portals are characterized by a high density of negative electrostatic potential, making them ideal binding sites for cations or the positive poles of dipolar molecules. researchgate.net This feature allows perhydroxycucurbit researchgate.neturil to strongly bind positively charged guests, such as ammonium (B1175870) ions, through powerful ion-dipole interactions. researchgate.net The synergy between the hydrophobic cavity and the polar portals enables the host to form stable complexes with guests that possess both a nonpolar section for cavity inclusion and a cationic center for portal interaction.

The formation of a host-guest complex with perhydroxycucurbit researchgate.neturil is stabilized by a suite of noncovalent interactions. The precise nature and strength of these interactions dictate the affinity and selectivity of the host for a particular guest.

Ion-Dipole Interactions : This is one of the most significant interactions, occurring between a cationic guest (like an ammonium or metal ion) and the partially negatively charged oxygen atoms of the carbonyl portals. researchgate.netmdpi.com This strong electrostatic attraction is a primary reason for the high affinity of cucurbiturils for positively charged molecules. researchgate.net

Hydrophobic Effect : As previously mentioned, the release of water molecules from the hydrophobic cavity upon encapsulation of a nonpolar guest is a major thermodynamic driving force for complexation. mdpi.comresearchgate.net

These interactions are often studied and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which detects changes in the chemical shifts of guest protons upon inclusion, and Isothermal Titration Calorimetry (ITC), which directly measures the thermodynamic parameters of binding. nih.gov Computational methods like Density Functional Theory (DFT) are also employed to model the complex structures and quantify the energies of these noncovalent interactions. researchgate.net

Mechanistic Investigations of Host-Guest Complexation Kinetics and Thermodynamics

Understanding the kinetics (rates of association and dissociation) and thermodynamics (enthalpy and entropy changes) of complexation is crucial for designing functional supramolecular systems.

The thermodynamics of binding for the parent CB researchgate.net have been extensively studied using Isothermal Titration Calorimetry (ITC). These studies reveal that complex formation can be driven by enthalpy (favorable bond formation), entropy (hydrophobic effect), or a combination of both. researchgate.net For example, the complexation of CB researchgate.net with short-chain amines like propylamine (B44156) is found to be entirely entropy-driven, indicative of the classical hydrophobic effect. In contrast, the binding of longer diamines like spermine (B22157) is characterized by a significant favorable enthalpy change, suggesting strong ion-dipole interactions, but a smaller positive entropy change. researchgate.net This enthalpy-entropy compensation is a common feature in cucurbituril (B1219460) host-guest chemistry.

The kinetics of complexation, describing how quickly a guest enters (kₐ or kₒₙ) and exits (kₑ or kₒff) the host cavity, are also critical. Cucurbiturils are known for forming kinetically stable complexes, meaning that even if a complex is thermodynamically stable, the guest may exchange slowly with the environment. The rates can be influenced by the size and shape of the guest, with bulkier guests often exhibiting slower association and dissociation. The presence of metal cations can also affect the kinetics by partially blocking the portal and altering the energy barrier for guest entry and exit. These kinetic parameters are often investigated using techniques like stopped-flow spectroscopy or specialized NMR experiments.

Self Assembly and Supramolecular Architectures Based on Perhydroxycucurbit 1 Uril

Formation of Solid-State Supramolecular Assemblies

In the solid state, perhydroxycucurbit colorado.eduuril molecules can stack in a columnar fashion, creating one-dimensional channels. This stacking is guided by a combination of hydrogen bonding between the hydroxyl groups on the outer surface and C–H···O interactions. The resulting honeycomb-like structures exhibit permanent porosity and exceptional stability. knu.ac.kr The supramolecular self-assembly of cucurbit colorado.eduuril with certain guest molecules, such as tryptophan, can also lead to the formation of helical nanotubules, driven by ion-dipole interactions, hydrogen bonding, and π-π stacking interactions between the guest and the host. researchgate.netfigshare.com

The structural characterization of these assemblies is typically achieved through single-crystal X-ray diffraction, which provides detailed insights into the molecular packing and the nature of the intermolecular interactions. For instance, the crystal structure of a complex between cucurbit colorado.eduuril and tryptophan revealed a helical arrangement, while the complex with tryptamine (B22526) showed stacked columns. researchgate.netfigshare.com

Coordination-Driven Supramolecular Assemblies

The introduction of metal ions into systems containing perhydroxycucurbit colorado.eduuril opens up pathways to construct coordination-driven supramolecular assemblies, such as metal-organic frameworks (MOFs) and coordination polymers. The carbonyl portals and outer-surface hydroxyl groups of (OH)12CB colorado.edu can act as coordination sites for metal ions, leading to the formation of extended, ordered structures with tailored properties.

The design of perhydroxycucurbit colorado.eduuril-based MOFs and coordination polymers involves the careful selection of metal ions and reaction conditions to control the dimensionality and topology of the resulting framework. For example, reactions of lanthanide nitrates with cucurbit colorado.eduuril have yielded supramolecular assemblies with distinct structures depending on the specific lanthanide ion used. rsc.org These structures can range from one-dimensional chains to more complex three-dimensional networks. nih.gov The incorporation of perhydroxycucurbit colorado.eduuril into these frameworks can enhance their stability and introduce functional cavities for guest encapsulation. The "bottle-around-ship" synthesis is one method used to encapsulate cucurbiturils within MOFs, creating hybrid materials with synergistic properties. nih.gov

Assembly TypeMetal IonLinker/GuestResulting StructureReference
Supramolecular AssemblyLanthanides (Pr, Nd, Sm, Eu, Gd, Tb)Nitrate, Water{Ln(H2O)5(NO3)}2(C36H36N24O12)4·HNO3·nH2O rsc.org
Supramolecular AssemblyLanthanides (Dy, Ho, Er, Yb)Nitrate, Water2Ln(H2O)83·C36H36N24O12·2HNO3·mH2O rsc.org
Coordination PolymerUranylPseudorotaxane LigandsInterwoven Network Structures nih.gov

Anions can play a significant role in templating the formation of cucurbit[n]uril-based supramolecular assemblies. The unique charge distribution of cucurbit[n]urils, with a positively charged outer surface and negatively charged portals, facilitates interactions with a variety of anions. nih.govresearcher.life These anion-induced interactions can direct the self-assembly process, leading to the formation of specific supramolecular frameworks. nih.govresearcher.life For instance, the outer surface interaction of cucurbit nih.govuril with planar inorganic anions like [AuCl4]− and NO3− is a key driving force in the formation of honeycomb-like frameworks. rsc.org

Similarly, structure-directing agents (SDAs) can be employed to guide the assembly of desired architectures. Multiaromatic ligands, for example, can be incorporated into cucurbit colorado.eduuril-based coordination polymers to control the final structure and properties of the material. researchgate.net The introduction of a third component, such as an aromatic molecule or an inorganic anion, into a cucurbit[n]uril/metal system can lead to a wide range of self-assemblies, from finite supramolecular coordination complexes to infinite polydimensional architectures. nih.gov

Supramolecular Polymerization and Polymer Nanocapsules

Perhydroxycucurbit colorado.eduuril can also be utilized as a monomer in supramolecular polymerization. The ability of (OH)12CB colorado.edu to form strong host-guest complexes and participate in directional non-covalent interactions allows for the construction of linear or cross-linked supramolecular polymers.

Design and Fabrication of Perhydroxycucurbitdoi.orguril-based Supramolecular Polymers

The design and fabrication of supramolecular polymers from cucurbit[n]uril (CB[n]) macrocycles, including perhydroxycucurbit doi.orguril, leverage the unique host-guest chemistry and rigid molecular structure of these compounds. nih.govnih.gov Supramolecular polymers are formed by linking monomer units through non-covalent interactions, which endows them with dynamic and often stimuli-responsive properties. nih.govmdpi.com The functionalization of the cucurbituril (B1219460) skeleton is a critical step in preparing these advanced materials, and the introduction of hydroxyl groups to create perhydroxycucurbit doi.orguril provides reactive sites for further modification or direct participation in polymer assembly. figshare.com

The fabrication of these polymers is primarily driven by the strong binding affinity of the cucurbituril cavity for specific guest molecules. nih.gov A common strategy involves using bifunctional guest molecules that can be simultaneously encapsulated by two different CB[n] hosts, leading to the formation of a linear polymer chain. Alternatively, a CB[n] unit functionalized with guest molecules can self-assemble. In the context of perhydroxycucurbit doi.orguril, the hydroxyl groups at the periphery can be used to attach guest moieties or other reactive groups, transforming the macrocycle itself into a multivalent monomeric unit for polymerization.

The resulting supramolecular polymers can exhibit diverse architectures, from linear chains to more complex three-dimensional networks, such as hydrogels. mdpi.comglobethesis.comrsc.org The properties of these materials are dictated by the nature of the host-guest interactions, the geometry of the monomer units, and the concentration of the components. rsc.org The rigid, pumpkin-like shape of the perhydroxycucurbit doi.orguril core contributes to the structural integrity of the resulting polymer networks. researchgate.net Research has demonstrated the formation of thermo-responsive supramolecular hydrogels induced by cucurbit doi.orguril, where hydrophobic and other non-covalent interactions drive the gelation process. rsc.org

Table 1: Key Interactions in Cucurbit[n]uril-Based Supramolecular Polymer Assembly

Interaction TypeDescriptionRole in Polymerization
Host-Guest Interaction The primary driving force, involving the encapsulation of a guest molecule within the hydrophobic cavity of the cucurbituril host. nih.govrsc.orgForms the fundamental non-covalent linkage between monomer units.
Ion-Dipole Interaction Occurs between cations and the electron-rich carbonyl portals of the cucurbituril. rsc.orgStabilizes the host-guest complex and influences polymer chain association.
Hydrogen Bonding Can occur between functional groups on the cucurbituril periphery (like the hydroxyls on perhydroxycucurbit doi.orguril) or between hosts and guests. rsc.orgContributes to the stability and structure of the final polymer network.
Hydrophobic Interactions The tendency of nonpolar molecules to aggregate in aqueous solution. rsc.orgDrives the encapsulation of hydrophobic guest molecules and can contribute to the overall self-assembly of the polymer.
π-π Stacking Attractive, noncovalent interactions between aromatic rings. rsc.orgCan occur between guest molecules or between guest molecules and other parts of the polymer, adding to structural stability.

Construction of Polymer Nanocapsules via Direct Alkylation (General Materials Focus)

The development of cucurbit doi.orguril-based polymer nanocapsules (NCs) has opened avenues for applications in fields such as drug delivery. researchgate.netnih.govnih.gov A significant advancement in the synthesis of these materials is the construction of nanocapsules via the direct alkylation of perhydroxycucurbit doi.orguril. nih.govnih.gov This method presents a more efficient and streamlined alternative to previous multi-step synthetic routes. nih.gov

Historically, the preparation of these nanocapsules was a laborious process that involved the low-yield conversion of perhydroxycucurbit doi.orguril to perallyloxycucurbit doi.orguril. nih.gov This intermediate was then subjected to photopolymerization with dithiol linkers to form the capsule structure. Subsequent post-processing steps were often required to modify the resulting linkages. nih.gov This multi-step approach was time-consuming and limited the accessibility of these materials for broader research and application. nih.gov

The direct alkylation method simplifies this process considerably. nih.govresearchgate.net In this approach, perhydroxycucurbit doi.orguril acts as a multifunctional monomer, and its peripheral hydroxyl groups are directly reacted with a ditopic alkylating agent (a linker with two reactive ends). nih.gov This reaction forms a cross-linked polymer network that self-assembles into a hollow, capsular nanostructure. researchgate.net The rigid, disc-shaped geometry of the perhydroxycucurbit doi.orguril molecule is crucial, as it directs the formation of a two-dimensional polymer network that can fold into a closed nanocapsule. researchgate.net This facile approach saves significant time and effort and avoids the need for UV irradiation or complex post-synthetic modifications, making it a more versatile platform for creating functional nanomaterials. nih.govresearchgate.net

Table 2: Comparison of Synthesis Methods for Cucurbit doi.orguril-Based Polymer Nanocapsules

FeatureTraditional Method (via Perallyloxycucurbit doi.orguril)Direct Alkylation Method
Starting CB doi.org Derivative Perallyloxycucurbit doi.orgurilPerhydroxycucurbit doi.orguril nih.gov
Key Reaction Photopolymerization with dithiol linkers nih.govDirect alkylation with a ditopic linker nih.govnih.gov
Number of Steps Multiple, including a low-yield conversion and post-processing nih.govFewer steps, more direct route nih.gov
Efficiency Laborious and time-consuming nih.govFacile, saves significant time and effort nih.gov
Conditions Requires UV irradiation for polymerization nih.govresearchgate.netDoes not require UV irradiation researchgate.net
Versatility The multi-step process can limit functional modifications.Allows for easier non-covalent modification of encapsulated payloads. researchgate.net

Advanced Applications of Perhydroxycucurbit 1 Uril in Supramolecular Systems

Applications in Separation Science

The distinct structure of perhydroxycucurbit researchgate.neturil, featuring a hydrophobic cavity and hydrophilic portals functionalized with hydroxyl groups, makes it a versatile material for various separation technologies.

Development of Chromatographic Stationary Phases

Perhydroxycucurbit researchgate.neturil has been successfully employed as a key component in the development of novel stationary phases for both liquid and gas chromatography.

Hydrophilic-Interaction Chromatography (HILIC): (HO)₁₂CB researchgate.net has been grafted onto silica (B1680970) gel to create a new stationary phase for HILIC. nih.gov This material demonstrates typical hydrophilic-interaction chromatographic behavior, where retention of analytes is influenced by mobile phase variables such as acetonitrile (B52724) content, ionic strength, and pH. nih.gov The unique structure of the immobilized macrocycle allows for multiple interaction mechanisms, including hydrogen bonding and dipole-dipole interactions, enabling the effective separation of polar compounds like alkaloids. nih.gov

Gas Chromatography (GC): (HO)₁₂CB researchgate.net has also been utilized as a stationary phase for capillary gas chromatography. sioc-journal.cnnih.gov Its performance has been compared with that of its precursor, glycoluril (B30988), for the separation of a wide range of analytes including alkanes, aromatic hydrocarbons, alcohols, ketones, and amines. sioc-journal.cn The polarity and selective inclusion capabilities of the macrocycle contribute to its unique chromatographic properties. core.ac.uk

Chromatographic TechniqueStationary Phase ComponentSeparated Analytes (Examples)
Hydrophilic-Interaction Chromatography (HILIC)Perhydroxycucurbit researchgate.neturil bonded to silica gelAlkaloids
Gas Chromatography (GC)Perhydroxycucurbit researchgate.neturilAlkanes, Halohydrocarbons, Aromatic Hydrocarbons, Alcohols, Esters, Ketones, Amines

Fabrication of Solid-Phase Microextraction Coatings

A novel solid-phase microextraction (SPME) coating incorporating perhydroxycucurbit researchgate.neturil has been developed using a sol-gel method. nih.gov In this application, (HO)₁₂CB researchgate.net is chemically bonded to a fused-silica substrate along with hydroxy-terminated poly(dimethylsiloxane) (OH-PDMS). nih.gov The resulting coating is robust, with high thermal stability up to 360°C, and is resistant to rinsing with organic and inorganic solvents. nih.gov

This specialized SPME fiber has shown superior performance in the determination of polycyclic aromatic hydrocarbons (PAHs) from water samples when coupled with gas chromatography. nih.gov The (HO)₁₂CB researchgate.net/PDMS-coated fiber exhibited significantly higher enrichment factors for PAHs compared to commercial PDMS fibers, with the enhancement being more pronounced for larger PAHs. nih.gov This strong adsorption affinity is attributed to a combination of hydrogen bonding and CH-π interactions between the PAHs and the perhydroxycucurbit researchgate.neturil. nih.gov

Performance MetricResult for (HO)₁₂CB researchgate.net-Coated Fiber
Repeatability<4.7%
Reproducibility<9.4%
Detection Limits0.03–0.15 µg L⁻¹
Linearity Range0.1–1000 µg L⁻¹
Recoveries (River Water)90.56%–107.4%
Recoveries (Wastewater)90.23%–109.5%

Selective Adsorption and Capture Technologies

The unique molecular recognition capabilities of perhydroxycucurbit researchgate.neturil are being harnessed for the selective capture of specific molecules and ions.

Polychloromethanes: Supramolecular assemblies formed by the crystallization of (HO)₁₂CB researchgate.net have demonstrated a high selectivity for the absorption of polychloromethanes. rsc.org This is a notable difference from the parent cucurbit[n]urils, which typically show a preference for methanol. The assemblies form channels through hydrogen bonding and portal-to-portal stacking, creating a specific environment for the selective capture of these chlorinated solvents. rsc.org

Cesium Cations: While much of the research focuses on the parent cucurbit researchgate.neturil, the fundamental principles are applicable to its derivatives. Supramolecular assemblies based on the cucurbit researchgate.neturil framework show high selectivity for capturing cesium cations from solutions containing other common alkali metal ions. acs.orgnih.gov The capture mechanism involves interactions with the carbonyl-laced portals of the macrocycle. nih.govnih.gov The process is reversible, with the captured cesium being released under acidic conditions, suggesting potential applications in the remediation of radioactive cesium. acs.orgnih.gov

Uranium(VI): The broader family of cucurbiturils has been investigated for interactions with actinide ions, including uranium. researchgate.netrsc.org The coordination chemistry of cucurbiturils allows for interactions with uranyl ions (UO₂²⁺) through second-shell and outer-surface interactions. rsc.orgresearchgate.net While specific studies detailing the use of perhydroxycucurbit researchgate.neturil for uranium capture are still emerging, the foundational chemistry of the macrocyclic structure suggests its potential as a platform for developing new selective adsorbents for nuclear waste remediation.

Design of Molecular Sieving Materials

The self-assembly of perhydroxycucurbit researchgate.neturil molecules leads to the formation of crystalline solids with well-defined channels and pores. rsc.org When (HO)₁₂CB researchgate.net molecules crystallize, they interact with water molecules via hydrogen bonding, forming solid supramolecular structures. rsc.org These structures feature distinct channels created by the portal-to-portal stacking of the macrocycles and the spaces between their outer surfaces, effectively acting as a molecular sieve. rsc.org This property allows for the selective inclusion of molecules based on their size and shape, as demonstrated by the selective absorption of polychloromethanes. rsc.org

Catalytic Applications in Molecular Systems

The application of perhydroxycucurbit researchgate.neturil in catalysis is an area of growing interest. While many studies have focused on the parent cucurbit[n]uril family as supports for metallic nanoparticles or as macrocyclic catalysts themselves, the principles extend to functionalized derivatives. researchgate.netmdpi.com The hydroxyl groups of (HO)₁₂CB researchgate.net offer potential anchoring points for catalytic species. Furthermore, the ability to form nano-capsules through the direct alkylation of perhydroxycucurbit researchgate.neturil opens avenues for creating nanoreactors. nih.govfrontiersin.org These structures could encapsulate reactants and a catalyst, providing a confined environment to enhance reaction rates and selectivity, though specific examples of (HO)₁₂CB researchgate.net acting as a direct catalyst or catalyst support remain a developing field of research.

Development of Chemical Sensors and Sensing Ensembles

Cucurbit[n]uril-based macrocycles are excellent candidates for the design of chemical sensors due to their ability to bind a wide range of analytes with high affinity and selectivity in aqueous environments. researchgate.net The primary mechanism for sensing often involves an indicator displacement assay (IDA). In a typical IDA, a fluorescent dye is initially bound within the cucurbituril (B1219460) cavity. When an analyte with a higher binding affinity is introduced, it displaces the dye, causing a measurable change in the dye's fluorescence. researchgate.netresearchgate.net

While many sensing applications have utilized other members of the cucurbituril family, such as CB figshare.com and CB sioc-journal.cn, the unique properties of perhydroxycucurbit researchgate.neturil offer distinct advantages. researchgate.netnih.gov The hydroxylated portals can be used to modulate guest binding or to be functionalized with other signaling units. The development of sensing ensembles using (HO)₁₂CB researchgate.net is a promising area for creating new analytical tools for environmental and chemical monitoring, excluding in vivo applications.

Integration into Molecular Machines and Switches

Perhydroxycucurbit unibo.ituril serves as a foundational building block in the development of sophisticated supramolecular systems, particularly in the realm of molecular machines and switches. Its structure, featuring outward-pointing hydroxyl groups, provides reactive sites for covalent modification, enabling its integration into stimuli-responsive architectures. researchgate.net This functionalization is pivotal for creating dynamic systems that can undergo controlled, reversible changes in structure and function upon application of an external stimulus. These systems represent a significant step toward the miniaturization of machines to the molecular level. cuni.cznih.gov

The core principle behind integrating Perhydroxycucurbit unibo.ituril into these advanced systems is its use as a precursor to functionalized cucurbit unibo.ituril derivatives. unibo.it For instance, a common strategy involves the conversion of perhydroxycucurbit unibo.ituril to derivatives like perallyloxycucurbit unibo.ituril. unibo.itacs.org These derivatives can then be linked with other molecular components to construct complex assemblies. A more streamlined approach involves the direct alkylation of perhydroxycucurbit unibo.ituril with a ditopic linker, which simplifies the synthesis of polymer nanocapsules and other structures. nih.govacs.org

These molecular machines and switches are designed to respond to a variety of triggers, including chemical, electrochemical, and photochemical signals.

Stimuli-Responsive Systems:

Hypoxia-Responsive Systems: A notable application is the creation of hypoxia-responsive polymer nanocapsules. These are formed by crosslinking perhydroxycucurbit unibo.ituril with a ditopic, hypoxia-sensitive azobenzene (B91143) derivative. researchgate.netresearchgate.net In environments with low oxygen levels, a characteristic of many tumor microenvironments, the azobenzene component is reduced, triggering the disassembly of the nanocapsules and the release of their encapsulated payload. acs.org

Redox-Controlled Switches: The integration of electrochemically active units allows for the creation of molecular switches driven by redox stimuli. unibo.it Oxidation or reduction of these units can alter the host-guest interactions with the cucurbituril macrocycle, leading to a controllable switching action, which is a foundational concept for developing nanoscale magnetic switches. unibo.it

pH and Temperature-Responsive Systems: Researchers have developed nanocomposites incorporating perhydroxycucurbit unibo.ituril that exhibit pH and temperature-dependent behavior. doi.org In these systems, changes in the surrounding pH or temperature can modulate the stability of the host-guest complex, leading to the controlled release of an encapsulated molecule, such as the flavonoid Naringin. doi.org

Photo-Responsive Switches: The combination of cucurbituril derivatives with photo-isomerizable molecules like azobenzene allows for the construction of light-controlled molecular switches. researchgate.net Irradiation with light of a specific wavelength can induce a conformational change in the azobenzene moiety, which in turn disrupts the host-guest complex with the cucurbituril, leading to a switching event such as payload release. researchgate.net

The table below summarizes key research findings on the integration of Perhydroxycucurbit unibo.ituril into molecular machines and switches.

System Type Perhydroxycucurbit unibo.ituril Derivative/Linker Stimulus Mechanism/Function Potential Application
Polymer NanocapsulesDirect alkylation with a ditopic linker-Covalent self-assembly to form nanocapsules for payload encapsulation. nih.govacs.orgTargeted photodynamic therapy. nih.gov
Hypoxia-Responsive NanocapsulesCrosslinked with a ditopic azobenzene derivativeHypoxia (low oxygen)Reduction of the azobenzene linker leads to disassembly of the nanocapsule and payload release. acs.orgresearchgate.netresearchgate.netTargeted drug delivery to cancer cells. acs.orgresearchgate.net
Magnetic NanocompositeConjugated to magnetic graphene oxidepH, TemperaturepH and temperature changes alter host-guest interactions, triggering the release of an encapsulated drug. doi.orgControlled release of antitumor agents. doi.org
Electrochemically Driven SwitchesDerivatives linked to redox-active units (e.g., TTF)Electrochemical potentialOxidation/reduction of the active unit controls the formation/dissociation of the interlocked structure. unibo.itNanoscale magnetic switches, information storage. unibo.it

Theoretical and Computational Investigations of Perhydroxycucurbit 1 Uril Systems

Quantum Chemical Studies on Structural Conformations and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of cucurbituril (B1219460) systems. While specific DFT studies exclusively on perhydroxycucurbit researchgate.neturil are not extensively documented in publicly available literature, findings from studies on cucurbit researchgate.neturil (CB researchgate.net) and its other derivatives offer valuable analogous insights.

DFT calculations have been effectively used to optimize the geometries of CB[n] hosts and their complexes. For instance, various DFT functionals like B3LYP-D3, PBE0, and M06-2X have been benchmarked for their accuracy in reproducing the crystal structures of CB[n]s, with PBE0 showing minimal deviation. nih.gov These studies reveal that the introduction of functional groups, such as the hydroxyl groups in perhydroxycucurbit researchgate.neturil, can influence the macrocycle's symmetry and electronic properties. The hydroxyl groups, being electron-withdrawing, can affect the electrostatic potential of the portals and the hydrophobic cavity, thereby modulating the host's recognition properties.

The reactivity of perhydroxycucurbit researchgate.neturil is significantly enhanced compared to its parent CB researchgate.net. The hydroxyl groups serve as reactive sites for a variety of chemical transformations. Computational studies on related hydroxylated CB[n] compounds have shown that these functional groups can be converted to other functionalities, such as esters and ethers. ucl.ac.uk For example, the transformation of hydroxylated CB[n] via nucleophilic substitution under superacidic conditions proceeds through the generation of a superelectrophilic carbocation on the cucurbituril framework. acs.org DFT calculations can model the reaction pathways and transition states for such functionalization reactions, providing a theoretical basis for synthetic strategies.

Global electronic descriptors derived from DFT, such as chemical hardness (η), chemical potential (μ), and softness (S), are used to quantify the reactivity of cucurbituril systems. These parameters help in understanding the selectivity and reactivity of the host molecule towards different guest molecules and reagents.

Table 1: Representative Theoretical Methods in Cucurbituril Research

Computational Method Application Key Findings for Analogous Systems
Density Functional Theory (DFT) Geometry optimization, electronic structure, reactivity analysis PBE0 functional accurately reproduces crystal structures. Functional groups alter electrostatic potential and reactivity. nih.gov
Time-Dependent DFT (TD-DFT) Excited state properties, spectroscopic analysis Predicts influence of functional groups on fluorescence and absorption spectra.

Molecular Dynamics Simulations of Host-Guest Interactions and Assembly Processes

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of perhydroxycucurbit researchgate.neturil in solution, capturing the intricacies of host-guest binding and the formation of supramolecular assemblies. These simulations model the motion of atoms over time, offering insights into the stability of complexes, the role of solvent, and the thermodynamics of binding.

MD simulations on derivatives of CB researchgate.net have shown that the substitution on the macrocycle's equator does not significantly alter the host's molecular recognition capabilities for certain guests. tandfonline.com The cavity remains accessible, and the dynamics of the guest inside the substituted host are similar to that in the unsubstituted parent molecule. tandfonline.com For perhydroxycucurbit researchgate.neturil, this suggests that it would retain the ability to encapsulate guest molecules of appropriate size and shape.

The binding free energies of host-guest complexes can be estimated from MD simulations using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). Studies on related CB researchgate.net complexes have indicated that electrostatic interactions and van der Waals forces are the primary drivers for complex formation and stability. tandfonline.comresearchgate.net The polar carbonyl portals of the cucurbituril, along with the hydroxyl groups in the perhydroxy- derivative, can engage in significant electrostatic and hydrogen-bonding interactions with complementary guest molecules.

Computational Insights into Functionalization Pathways and Binding Mechanisms

Computational chemistry offers a powerful lens to explore the mechanisms of cucurbituril functionalization and the intricacies of host-guest binding. The direct functionalization of the highly stable cucurbituril backbone was a significant challenge until the development of direct oxidation methods to produce hydroxylated derivatives. researchgate.net Perhydroxycucurbit researchgate.neturil is a key intermediate in this regard, opening up avenues for a wide range of derivatives. researchgate.net

Computational studies can elucidate the reaction mechanisms involved in the synthesis of perhydroxycucurbit researchgate.neturil and its subsequent conversion to other functionalized forms. For example, theoretical investigations can model the reaction of CB researchgate.net with oxidizing agents, identifying the most probable sites of hydroxylation and the energetics of the reaction pathway. While the hydrolysis of CB researchgate.net under harsh alkaline conditions has been studied, suggesting a mechanism involving a Cannizzaro reaction, the controlled functionalization via hydroxylation provides a more versatile synthetic route. nih.gov

In terms of binding mechanisms, computational approaches provide a detailed understanding of the forces driving complexation. Energy decomposition analysis, for instance, can partition the total interaction energy into its electrostatic, van der Waals, and other components. For analogous cucurbituril systems, it has been shown that van der Waals interactions play a major role in the complexation of neutral guests within the hydrophobic cavity, while electrostatic interactions are dominant for charged species interacting with the polar portals. mdpi.com

The introduction of hydroxyl groups on the equator of the CB researchgate.net macrocycle can lead to more specific binding interactions through hydrogen bonding with suitable guest molecules. Computational models can predict the geometry and strength of these hydrogen bonds, offering a rationale for the observed binding selectivity of perhydroxycucurbit researchgate.neturil. These insights are invaluable for the rational design of host-guest systems with tailored properties for applications in areas such as drug delivery and sensing.

Analytical and Characterization Methodologies for Perhydroxycucurbit 1 Uril Systems

Spectroscopic Techniques

Spectroscopic methods are fundamental in the study of perhydroxycucurbit nih.govuril, offering detailed information about its chemical structure and its interactions in various systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the structure of cucurbituril (B1219460) compounds. For instance, ¹H NMR spectroscopy is utilized to characterize the protons of the glycoluril (B30988) units. doi.org In studies of cucurbit nih.govuril, which shares a structural backbone, hyperpolarized ¹²⁹Xe NMR has been employed to investigate host-guest interactions, demonstrating the potential for sensitive detection in biological systems. nih.govrsc.orgsemanticscholar.org This technique could be analogously applied to study the cavity of perhydroxycucurbit nih.govuril.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. In the characterization of materials incorporating perhydroxycucurbit nih.govuril, FT-IR spectroscopy is used to identify characteristic vibrational bands. For example, C-O vibration bands have been observed around 1190 cm⁻¹ and 968 cm⁻¹. doi.org The presence of absorption bands at approximately 802, 756, 665, 614, and 637 cm⁻¹ can indicate the out-of-plane deformation of the glycoluril ring. doi.org The stretching vibration of the carbonyl groups (C=O) of the glycoluril unit is typically observed around 1731 cm⁻¹. mdpi.comnih.gov

UV-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions in molecules and can be used to monitor the formation of host-guest complexes. While perhydroxycucurbit nih.govuril itself may not have a strong chromophore, its interaction with guest molecules that do can lead to changes in the UV-Vis spectrum, allowing for the study of binding phenomena. For example, UV-Vis spectroscopy has been used to observe the encapsulation of dyes like Nile Red within related cucurbituril-based systems. nih.gov

Fluorescence Spectroscopy is a highly sensitive technique used to study the formation of inclusion complexes. nih.gov The fluorescence of a guest molecule can be significantly altered upon encapsulation within the hydrophobic cavity of a cucurbituril. For instance, a significant enhancement in the fluorescence signals of pyrene (B120774) was observed in the presence of cucurbit nih.govuril. conicet.gov.ar Similarly, the intrinsic fluorescence of some cucurbituril analogues is sensitive to guest encapsulation, allowing for the study of non-fluorescent guests. nih.govresearchgate.net This technique is valuable for determining the binding constants of host-guest complexes involving perhydroxycucurbit nih.govuril.

Spectroscopic Technique Application for Perhydroxycucurbit nih.govuril Systems Typical Observations
Nuclear Magnetic Resonance (NMR) Structural elucidation and host-guest interaction studies. doi.orgnih.govChemical shifts corresponding to the glycoluril protons; changes in guest signals upon encapsulation. doi.org
Infrared (IR) Identification of functional groups and confirmation of structure. doi.orgCharacteristic C-O, C=O, and glycoluril ring deformation bands. doi.orgnih.gov
UV-Visible (UV-Vis) Monitoring host-guest complex formation with chromophoric guests. nih.govChanges in the absorbance spectrum of the guest molecule upon complexation. nih.gov
Fluorescence Studying host-guest interactions with high sensitivity and determining binding constants. nih.govconicet.gov.arEnhancement or quenching of guest fluorescence upon encapsulation. nih.govconicet.gov.ar

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction (XRD) is an indispensable technique for determining the three-dimensional structure of crystalline materials.

Powder X-ray Diffraction (PXRD) is used to analyze the crystallinity and phase purity of polycrystalline samples. It is a valuable tool for characterizing bulk materials, such as functionalized nanocomposites incorporating perhydroxycucurbit nih.govuril. doi.org The diffraction pattern provides a fingerprint of the crystalline phases present in the sample. researchgate.net

XRD Technique Application for Perhydroxycucurbit nih.govuril Systems Information Obtained
Single Crystal X-ray Diffraction Precise determination of molecular and crystal structure of inclusion complexes. researchgate.netnih.govAtomic coordinates, bond lengths, bond angles, and packing arrangements. researchgate.netnih.gov
Powder X-ray Diffraction Characterization of crystallinity and phase identification of bulk materials. doi.orgresearchgate.netCrystalline phase identification and assessment of sample purity. doi.orgresearchgate.net

Mass Spectrometry (e.g., for Hydrolysis Products)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is particularly useful for identifying the products of chemical reactions, such as the hydrolysis of cucurbiturils. The hydrolysis of cucurbit nih.govuril under alkaline conditions has been investigated, and the resulting products were identified using techniques including mass spectrometry. nih.govresearchgate.net This approach is applicable to studying the stability and degradation pathways of perhydroxycucurbit nih.govuril under various conditions.

Thermal Analysis (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine the thermal stability of perhydroxycucurbit nih.govuril and its derivatives, as well as to quantify the amount of guest molecules or solvent present in a sample. researchgate.net TGA can reveal the temperatures at which decomposition occurs. researchgate.netnih.gov

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and a reference material as a function of temperature. It is used to detect phase transitions, such as melting and crystallization, as well as chemical reactions. nih.gov

Thermal Analysis Technique Application for Perhydroxycucurbit nih.govuril Systems Information Obtained
Thermogravimetric Analysis (TGA) Assessment of thermal stability and composition. researchgate.netresearchgate.netDecomposition temperatures and mass loss profiles. nih.gov
Differential Thermal Analysis (DTA) Detection of phase transitions and chemical reactions. nih.govTemperatures of melting, crystallization, and other thermal events. nih.gov

Chromatographic Methods for Product Analysis and Separation Studies

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. Perhydroxycucurbit nih.govuril has been investigated as a stationary phase in gas chromatography (GC). sioc-journal.cn These studies compare its separation properties with its precursor, glycoluril, for a variety of analytes including alkanes, aromatic hydrocarbons, and alcohols. sioc-journal.cn Such applications highlight the potential of perhydroxycucurbit nih.govuril in separation science due to its unique molecular recognition capabilities. core.ac.uk

Future Perspectives and Emerging Directions in Perhydroxycucurbit 1 Uril Research

Advancements in Synthetic Scalability and Purity for Research Applications

The availability of high-purity perhydroxycucurbituril is fundamental for its widespread application. Current research focuses on optimizing synthetic routes to improve both yield and scalability. The primary method for synthesizing perhydroxycucurbituril involves the direct oxidation of the parent cucurbituril (B1219460).

One established method involves reacting cucurbituril with an oxidizing agent like potassium persulfate (K₂S₂O₈). An optimized procedure utilizes a potassium persulfate-water system, with the addition of potassium hydroxide (B78521) (KOH) under an inert atmosphere, yielding perhydroxycucurbituril ((OH)₁₂-CB). A significant challenge in this process is controlling the depth of oxidation to achieve uniform perhydroxylation without causing degradation of the macrocycle.

Future advancements are expected to focus on developing more controlled and efficient oxidation methods. This includes exploring new catalytic systems that can offer higher selectivity and yield, thereby reducing the complexity of purification. Microwave-assisted synthesis, which has been shown to accelerate the formation of the parent cucurbit[n]urils, could also be explored for post-synthetic modifications like hydroxylation, potentially reducing reaction times and improving energy efficiency.

Purification remains a critical step. Traditional methods like recrystallization are employed, but ensuring the removal of partially hydroxylated intermediates and other byproducts is essential for obtaining research-grade material. Techniques based on selective host-guest complexation, where a specific guest molecule alters the solubility of the desired cucurbituril to facilitate its separation, could be adapted for the purification of perhydroxycucurbituril. The development of chromatographic methods using specifically designed stationary phases is another promising direction for achieving high purity on a larger scale.

ParameterSynthesis of Perhydroxycucurbituril
Starting Material Cucurbituril (CB)
Reagents Potassium Persulfate (KPS), Potassium Hydroxide (KOH)
Solvent Deionized Water
Atmosphere Inert (Nitrogen)
Temperature 65 °C
Reported Yield ~20%
Key Challenge Controlling the depth of oxidation

Exploration of Novel Supramolecular Architectures and Functional Frameworks

The hydroxyl groups of perhydroxycucurbituril are not only solubility enhancers but also versatile handles for covalent modification, enabling the construction of complex supramolecular architectures. The ability to introduce reactive functional groups on its surface overcomes a key limitation of the parent macrocycle.

A significant area of exploration is the creation of nanocapsules and frameworks through covalent cross-linking. For instance, CB-based nanocapsules have been fabricated by the direct alkylation of perhydroxycucurbituril with a ditopic linker, creating discrete, hollow structures capable of encapsulating therapeutic agents. This approach allows for the precise engineering of nanoscale containers for applications in drug delivery.

Furthermore, perhydroxycucurbituril can be conjugated to larger structures to form functional frameworks. A notable example is its immobilization on magnetic reduced graphene oxide, functionalized with glutamic acid, to create a novel multifunctional nanoplatform. The perhydroxycucurbituril component provides sites for further interaction and improves the biocompatibility of the composite material. The amorphous nature of (OH)₁₂-CB allows it to be incorporated into crystalline frameworks, such as those involving metal oxides, without disrupting the original crystal structure. Another emerging direction is the use of perhydroxycucurbituril to induce the self-assembly of polymers, such as the formation of assemblies from double-hydrophilic block copolymers in aqueous solutions.

Future research will likely focus on creating more intricate and dynamic architectures. This includes the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) where perhydroxycucurbituril acts as a functional building block. The hydroxyl groups can serve as coordination sites for metal ions or as reactive sites for forming covalent linkages, leading to porous materials with tailored cavity sizes and recognition properties.

Expanding the Scope of Molecular Recognition and Guest Selectivity

The molecular recognition properties of cucurbit[n]urils are defined by their hydrophobic cavity and the carbonyl-lined portals that engage in ion-dipole interactions with cationic guests. The parent cucurbituril is known to form stable host-guest complexes with a variety of small organic molecules, metal complexes, and biomolecules, particularly those containing alkylammonium moieties.

The introduction of hydroxyl groups on the exterior of the cucurbituril macrocycle does not fundamentally alter the internal cavity where guest binding occurs. Therefore, perhydroxycucurbituril is expected to retain the core recognition capabilities of its parent macrocycle. The primary advantage of perhydroxylation is the enhanced water solubility, which broadens the scope of its application in aqueous biological systems where the parent CB is often too insoluble.

Future research in this area will likely focus on leveraging the external hydroxyl groups to modulate guest binding and create more sophisticated recognition systems. For example, the hydroxyl groups can participate in secondary interactions, such as hydrogen bonding with co-bound guests or with functional groups on the guest molecule that remain outside the primary cavity. This could lead to enhanced binding affinity or altered guest selectivity compared to the parent CB.

Moreover, the hydroxyl groups serve as points for covalent attachment of other recognition motifs. By linking perhydroxycucurbituril to other macrocycles like cyclodextrins or calixarenes, or to specific peptide sequences, researchers can create multivalent receptors with highly specific and complex recognition patterns. These chimeric hosts could recognize larger and more complex guest molecules than either component could alone, opening up possibilities for sensing complex biomolecules or creating responsive supramolecular systems.

Development of Advanced Functional Materials with Tunable Properties

The chemical versatility of perhydroxycucurbituril makes it an excellent platform for developing advanced functional materials with properties that can be tuned by external stimuli. The ability to graft these macrocycles onto surfaces or into polymer matrices allows for the creation of smart materials for a range of applications.

One of the most promising areas is in stimuli-responsive drug delivery systems. A magnetic nanocomposite functionalized with perhydroxycucurbituril has been developed for the controlled release of the anticancer agent Naringin. This system demonstrates both pH- and temperature-dependent release profiles. The release of Naringin is significantly enhanced in the mildly acidic conditions characteristic of tumor microenvironments (pH 5.4) and at elevated temperatures (45 °C), showcasing the material's potential for targeted thermochemotherapy. The hydroxyl groups on the macrocycle surface can be used to attach such materials to other components like graphene oxide and glutamic acid, creating a multifunctional nanoplatform.

Release ConditionsCumulative Release of Naringin (%)
pH 7.2 @ 37 °C 30.37
pH 5.4 @ 37 °C 57.10
pH 5.4 @ 45 °C Maximum Release

Data extracted from in vitro drug release studies over 48 hours.

Beyond drug delivery, perhydroxycucurbituril has been investigated as a stationary phase for gas chromatography, indicating its utility in separation sciences. Its derivatives have also been used to construct nanocapsules for targeted photodynamic therapy, where a photosensitive payload is encapsulated and delivered to cancer cells. The future development of functional materials will likely involve creating surfaces and polymers with tunable properties for sensing, catalysis, and environmental remediation. For example, surfaces coated with perhydroxycucurbituril could be used to selectively capture pollutants from water, with the possibility of regenerating the surface by a pH or temperature swing.

Synergistic Approaches with Other Supramolecular Motifs and Components

The integration of perhydroxycucurbituril into multicomponent systems allows for the creation of materials with synergistic properties that surpass the sum of their individual parts. By combining the unique recognition and structural features of the macrocycle with other functional motifs, researchers can design highly complex and functional materials.

A prime example of this approach is the aforementioned magnetic nanocomposite where perhydroxycucurbituril is combined with graphene oxide, a ferrite-based magnetic nanoparticle, and glutamic acid. In this system, the graphene oxide provides a large surface area, the magnetic nanoparticles enable targeted accumulation and potential for hyperthermia, and the perhydroxycucurbituril and glutamic acid enhance biocompatibility and provide functional sites for drug loading.

Another promising synergistic approach involves combining perhydroxycucurbit[n]urils with polyoxometalates (POMs). Supramolecular self-assemblies of perhydroxycucurbituril with Keggin-type heteropolyacids have been reported, demonstrating the potential for creating composite materials for catalysis and environmental applications. This concept can be extended to perhydroxycucurbituril to develop novel photocatalysts for the degradation of pollutants.

Future research will likely explore combinations with a wider range of supramolecular components. For instance, creating systems that incorporate both perhydroxycucurbituril and cyclodextrins could lead to materials with dual-recognition sites, capable of binding different types of guest molecules simultaneously. Another avenue is the development of hydrogels where perhydroxycucurbituril acts as a supramolecular cross-linker, interacting with polymer chains functionalized with appropriate guest molecules. Such hydrogels could exhibit self-healing properties and respond to multiple stimuli, making them suitable for applications in tissue engineering and soft robotics.

Q & A

(Basic) What are the effective synthetic methodologies for Perhydroxycucurbit[6]uril, and how do reaction conditions influence yield?

Methodological Answer:
PHCB[6] synthesis traditionally faces challenges due to cucurbit[6]uril's (CB[6]) rigid structure and poor solubility. A novel ozone oxidation method achieves 44% yield by reacting CB[6] with O₃ in sulfuric acid at 20°C for 22 hours . Alternative approaches involve hydrogen-bond-driven assembly with polyoxometalates (POMs), though yields depend on pH, temperature, and stoichiometric ratios of precursors like [PMo₁₂O₄₀]³⁻ . Optimization requires monitoring via FT-IR and NMR to track hydroxylation efficiency.

(Basic) What spectroscopic and crystallographic techniques are critical for characterizing PHCB[6] and its complexes?

Methodological Answer:

  • Single-crystal X-ray diffraction resolves host-guest binding modes (e.g., exclusion complexes driven by electrostatic interactions between PHCB[6] portals and cationic guests) .
  • ¹H/¹³C NMR identifies shifts in carbonyl or hydroxyl proton signals upon complexation .
  • MALDI-TOF mass spectrometry confirms stoichiometry (e.g., 1:1 or 2:1 host-guest ratios) .
  • UV-Vis and fluorescence spectroscopy quantify binding constants (e.g., methyl orange inclusion in PHCB[6] shows λmax blue shifts and enhanced fluorescence intensity) .

(Advanced) How do PHCB[6]-polyoxometalate (POM) hybrids enhance photocatalytic dye degradation?

Methodological Answer:
PHCB[6] assembles with POMs (e.g., [PMo₁₂O₄₀]³⁻) via hydrogen bonds, creating porous frameworks with high surface areas (~120 m²/g). These hybrids degrade azo dyes (e.g., methyl orange) under visible light via electron transfer from PHCB[6] to POMs, generating reactive oxygen species (ROS). Kinetic studies show pseudo-first-order degradation rates (k = 0.045 min⁻¹) . Key variables include POM type, pH (optimal at 3–5), and irradiation wavelength.

(Advanced) What computational approaches elucidate PHCB[6]'s host-guest selectivity and adsorption properties?

Methodological Answer:

  • Density Functional Theory (DFT) calculates binding energies (e.g., AAPH@PHCB[6] exclusion complexes show ΔG = −25.6 kJ/mol) .
  • Molecular Dynamics (MD) simulations reveal CO₂ selectivity over N₂ in PHCB[6] cavities due to stronger van der Waals interactions (adsorption: 1.23 mmol/g at 1 bar, 298 K) .
  • Electrostatic Potential Maps visualize charge distribution, explaining preferential binding of cationic guests (e.g., K⁺/Ln³⁺) to PHCB[6]’s negatively charged portals .

(Basic) How do pH and ionic strength modulate PHCB[6]'s molecular recognition properties?

Methodological Answer:

  • pH-dependent binding : At low pH (<3), protonation of PHCB[6]’s carbonyl portals reduces anion affinity, while high pH (>9) deprotonates hydroxyl groups, enhancing cation binding .
  • Ionic strength effects : High salt concentrations (e.g., 0.1 M NaCl) weaken electrostatic interactions, decreasing binding constants (e.g., Kₐ for methyl orange drops by 50%) . Isothermal titration calorimetry (ITC) quantifies these effects by measuring enthalpy changes .

(Advanced) What contradictory findings exist regarding PHCB[6]’s binding modes, and how are they resolved?

Methodological Answer:
Conflicts arise between inclusion (e.g., methyl orange inside the cavity ) and exclusion complexes (e.g., AAPH@PHCB[6] surface binding ). Resolution strategies:

  • Competitive binding assays using fluorescent probes (e.g., displacement of acridine orange confirms inclusion).
  • X-ray crystallography distinguishes binding sites: inclusion complexes show guest atoms within the cavity, while exclusion complexes display outer-wall interactions .

(Advanced) How do PHCB[6]-lanthanide complexes achieve selective light lanthanide separation?

Methodological Answer:
PHCB[6] coordinates with Ln³⁺ (e.g., La³⁺, Ce³⁺) in the presence of [PMo₁₂O₄₀]³⁻, forming 3D frameworks with lanthanide contraction effects. Smaller ionic radii (e.g., Lu³⁺ vs. La³⁺) alter coordination geometry, enabling selective crystallization. Separation efficiency is monitored via ICP-MS, with La³⁺ recovery rates >90% in optimized pH 4–5 conditions .

(Basic) What analytical methods quantify PHCB[6]’s environmental remediation performance?

Methodological Answer:

  • High-performance liquid chromatography (HPLC) measures dye degradation intermediates (e.g., sulfanilic acid from methyl orange) .
  • Gas chromatography-mass spectrometry (GC-MS) analyzes CO₂ adsorption capacity using breakthrough curves .
  • Electrochemical sensors with PHCB[6]-modified electrodes detect pollutants (e.g., nitroaromatics) via redox peak shifts .

(Advanced) How do supramolecular frameworks of PHCB[6] enable tunable porosity for gas storage?

Methodological Answer:
PHCB[6] assembles with K⁺ or [SiW₁₂O₄₀]⁴⁻ into porous networks (pore size: 0.8–1.2 nm). CO₂ adsorption isotherms show Langmuir-type behavior, with capacity increasing 40% after amine-functionalization . BET analysis correlates surface area (up to 450 m²/g) with guest molecule size exclusion properties .

(Basic) What safety and biocompatibility considerations apply to PHCB[6] in biomedical research?

Methodological Answer:
Hemimethyl-substituted cucurbiturils (e.g., HMe7Q[7]) show low cytotoxicity (IC₅₀ > 200 μM in HeLa cells), suggesting PHCB[6] derivatives may be biocompatible . However, batch-to-batch purity must be verified via HPLC and elemental analysis to avoid toxic byproducts. In vitro assays (e.g., MTT) are critical for preclinical evaluation .

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